3,7-Dimethyl-1H-indazole-4-carbaldehyde

Regioisomer Synthetic Utility Medicinal Chemistry

Researchers face regioisomer variability in indazole scaffolds, causing unpredictable SAR and wasted synthesis. This 3,7-dimethyl-4-carbaldehyde isomer solves that with a defined substitution pattern. - **Reactivity vector**: 4-aldehyde enables reductive amination & imine formation; 3/7 methyl groups block metabolic hotspots. - **Application**: Focused kinase inhibitor libraries, DEL synthesis, and enantioselective cascade cyclizations. - **Supply**: BenchChem provides milligram-to-gram quantities with batch-specific QC. Global shipping.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11912662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-1H-indazole-4-carbaldehyde
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=C(NN=C12)C)C=O
InChIInChI=1S/C10H10N2O/c1-6-3-4-8(5-13)9-7(2)11-12-10(6)9/h3-5H,1-2H3,(H,11,12)
InChIKeyDLHBPQBYPFSVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-1H-indazole-4-carbaldehyde: Overview


3,7-Dimethyl-1H-indazole-4-carbaldehyde (CAS 1823320-96-2) is a heterocyclic aromatic compound belonging to the indazole family . Its molecular formula is C10H10N2O, with a molecular weight of 174.20 g/mol . The compound features an indazole core (a benzene ring fused to a pyrazole ring) with methyl substituents at the 3 and 7 positions and a reactive aldehyde group at the 4-position . This specific substitution pattern confers distinct physicochemical and reactivity properties that differentiate it from other indazole carbaldehyde regioisomers and analogs.

Why This Indazole Carbaldehyde Cannot Be Replaced


Indazole derivatives are not interchangeable building blocks. The position and type of substituents on the indazole core profoundly influence electronic distribution, steric hindrance, and hydrogen-bonding capacity, thereby dictating reactivity in downstream transformations and binding affinity to biological targets [1]. For example, the 4-carbaldehyde isomer provides a distinct vector for further functionalization compared to the more common 3- or 6-carbaldehydes [2]. The presence of methyl groups at both the 3 and 7 positions, as opposed to unsubstituted or mono-methylated analogs, further modulates the scaffold's lipophilicity and metabolic stability [3]. The quantitative evidence below details these differentiating factors.

Technical Differentiation from Closest Analogs


Regioisomeric Differentiation: 4- vs. 3- and 6-Carbaldehyde

The position of the aldehyde group on the indazole ring determines the types of chemical transformations it can efficiently undergo. The 4-carbaldehyde isomer (the target compound) provides a unique vector for derivatization compared to the more widely explored 3-carbaldehyde and 6-carbaldehyde regioisomers . While 1H-indazole-3-carbaldehyde is a common intermediate for accessing 3-substituted indazoles [1], the 4-carbaldehyde offers an alternative synthetic trajectory for building libraries with distinct 3D-pharmacophores. For instance, the target compound's aldehyde at the 4-position is positioned for cyclization reactions that are not feasible with the 3- or 6-isomers .

Regioisomer Synthetic Utility Medicinal Chemistry

Methylation Pattern: 3,7-Dimethyl vs. 7-Methyl vs. Unsubstituted

The 3,7-dimethyl substitution pattern on the target compound (C10H10N2O, MW 174.20) imparts distinct physicochemical properties compared to the 7-methyl analog (C9H8N2O, MW 160.17) and the unsubstituted 1H-indazole-4-carbaldehyde (C8H6N2O, MW 146.15) . The additional methyl group at the 3-position in the target compound increases the calculated LogP by approximately 0.5-0.7 units compared to the 7-methyl analog, enhancing membrane permeability . In medicinal chemistry, this specific 3,7-dimethyl motif has been shown to improve metabolic stability by blocking oxidative metabolism at the 3-position, a common site of modification for cytochrome P450 enzymes [1].

Lipophilicity Metabolic Stability SAR

Kinase Inhibition Potential of the Indazole-4-Carbaldehyde Scaffold

Indazole derivatives are privileged scaffolds for kinase inhibition, and the presence of a 4-carbaldehyde group provides a reactive handle for generating focused libraries [1]. The 3,7-dimethyl substitution pattern in the target compound may offer a selectivity advantage over unsubstituted indazoles. While direct IC50 data for the target compound against specific kinases is not publicly available, related 3-substituted indazoles have demonstrated potent inhibition of CDK and tyrosine kinases with IC50 values in the low nanomolar range [2]. Patents specifically claim 3,5-disubstituted indazole compounds for modulating cell proliferation via kinase inhibition, indicating that the 3,7-dimethyl motif falls within a privileged SAR space [3].

Kinase Inhibitor Protein Kinase Medicinal Chemistry

Synthetic Utility: Access to Fused Polycyclic Indazoles via Aza-Michael Addition

While not directly tested, the target compound's 4-carbaldehyde group and 7-methyl substitution make it a viable substrate for asymmetric aminocatalyzed aza-Michael addition/cyclization cascades. A 2016 study demonstrated that indazole-7-carbaldehydes undergo efficient aza-Michael addition to α,β-unsaturated aldehydes, followed by intramolecular cyclization, to yield enantioenriched fused polycyclic indazoles with fluorescent properties [1]. The 7-methyl group in the target compound is likely to influence the stereoselectivity of this transformation. In contrast, indazole-4-carbaldehydes lacking the 7-methyl group may exhibit different reactivity and stereochemical outcomes .

Synthetic Methodology Cyclization Fluorescent Probes

Optimal Use Cases


Kinase Inhibitor Libraries for Underexplored Chemical Space

Leverage the 3,7-dimethyl-4-carbaldehyde regioisomer to construct focused kinase inhibitor libraries. The 4-carbaldehyde vector allows for the introduction of diverse amine-containing fragments via reductive amination or imine formation, while the 3-methyl group enhances lipophilicity and blocks potential metabolic hotspots. This approach can yield compounds with improved PK profiles compared to those derived from unsubstituted indazole-4-carbaldehyde or the more common 3-carbaldehyde isomer. [1]

Asymmetric Synthesis of Fused Polycyclic Indazole Probes

Utilize the compound as a substrate in aminocatalyzed aza-Michael addition/cyclization cascades to generate enantioenriched fused polycyclic indazoles. The inherent fluorescence of these products makes them suitable for developing novel fluorescent probes for bioimaging applications. The presence of the 7-methyl group may influence the stereochemical outcome of the cyclization, allowing for the tuning of photophysical properties. [2]

Fragment-Based Drug Discovery and DNA-Encoded Libraries

Employ the compound as a structurally differentiated fragment or as a synthon for DEL synthesis. Its unique substitution pattern (3,7-dimethyl, 4-carbaldehyde) offers a distinct 3D-pharmacophore compared to other commercially available indazole fragments. The aldehyde group provides a convenient handle for on-DNA chemistry, enabling the creation of novel DELs with improved diversity and potential for hit identification.

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